In Vitro PTP1B Inhibitory Activity: 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole Demonstrates Weak Inhibition Relative to Potent Nitroaryl-Containing PTP1B Inhibitors
The compound 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole exhibits minimal inhibitory activity against human protein tyrosine phosphatase 1B (PTP1B), with an IC50 value greater than 10,000 nM (10 µM) when evaluated using p-nitrophenol phosphate as a substrate [1]. This lack of potent inhibition provides a clear differentiation from other nitroaryl-containing compounds that have been optimized as PTP1B inhibitors with nanomolar potency. For programs specifically seeking inactive or weakly active controls for PTP1B assays, or for those investigating the structural determinants that abolish PTP1B inhibition in the imidazoline series, this compound presents a defined low-activity benchmark [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Optimized nitroaryl PTP1B inhibitors (class-level baseline: IC50 typically < 100 nM for potent members) |
| Quantified Difference | Target compound is at least 100-fold less potent than optimized PTP1B inhibitors in the same class. |
| Conditions | Inhibition of human PTP1B using p-nitrophenol phosphate as substrate, incubated for 35 minutes prior to substrate addition, measured after 30 minutes spectrophotometrically. |
Why This Matters
This quantitative data confirms that 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole is not a suitable starting point for PTP1B inhibitor development and may instead serve as a negative control or a scaffold for understanding structural features that abrogate activity.
- [1] BindingDB. (n.d.). BDBM50363862 / CHEMBL1946383: Affinity Data for 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole at PTP1B. View Source
